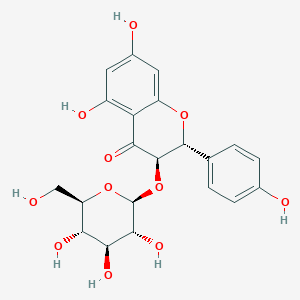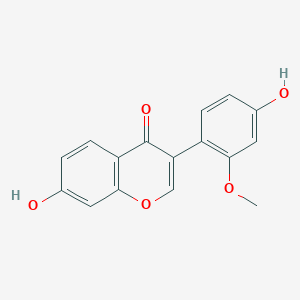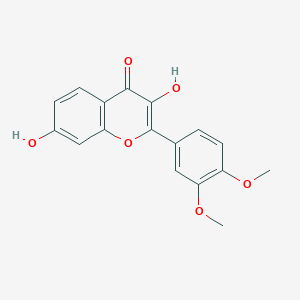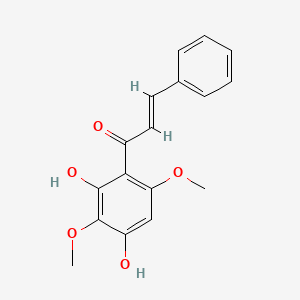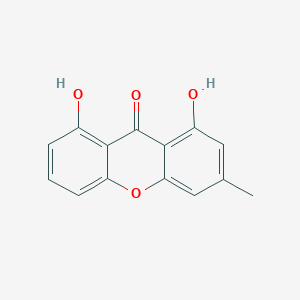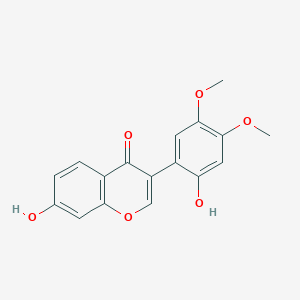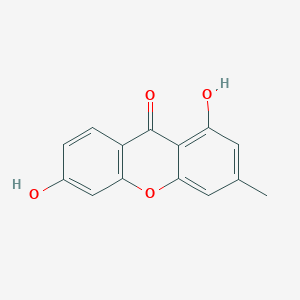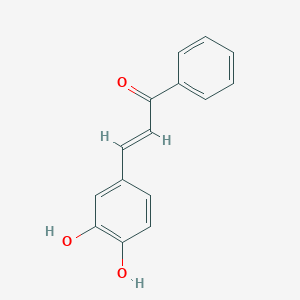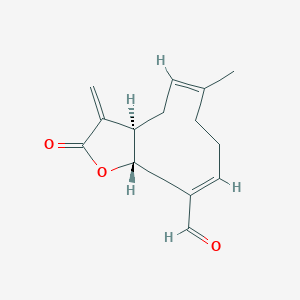
Frutescin-Chrysanthemum segetum (corn marigold)
Vue d'ensemble
Description
Chrysanthemum segetum, also known as corn marigold, is a perennial herb or subshrub . It is native primarily to subtropical and temperate areas of the Old World and is especially common in East Asia . The plant is known for its large flower heads, which are much smaller in wild species . The plant is self-fertile and is pollinated by bees, flies, beetles, and Lepidoptera (Moths & Butterflies) .
Synthesis Analysis
The synthesis of Chrysanthemum segetum involves complex biological processes. Studies have shown that high temperatures can affect anthocyanin biosynthesis in chrysanthemum . Transcriptomic analyses have revealed species-specific light-induced anthocyanin biosynthesis in chrysanthemum .Molecular Structure Analysis
The molecular structure of Chrysanthemum segetum is complex due to its hexaploid hyperploid nature with a large genome . Genetic diversity in chrysanthemum germplasm has been assessed using morphological, biochemical, and retrotransposon-based molecular markers .Chemical Reactions Analysis
Chrysanthemum segetum undergoes various chemical reactions. For instance, biochemical and molecular markers are widely used in floricultural crops for genetic studies, genotype fingerprinting, phylogenetic studies, and mapping populations . The plant contains organic groups such as alkanes, flavonoids, terpinoids, unsaturated fatty acids, and polysaccharides .Physical And Chemical Properties Analysis
Chrysanthemum segetum is a plant that grows between 20 and 50 centimeters . It prefers a well-drained fertile soil in full sun and grows well in sandy soils . The plant contains flavonoids, sesquiterpenes, triterpenes, and unsaturated fatty acids .Applications De Recherche Scientifique
Seed Viability and Germination
Research by Ratuszniak, Sobisz, and Ratuszniak (2007) focused on the vitality of Chrysanthemum segetum seeds, revealing their remarkable longevity and germination capabilities. This study highlights the robust nature of these seeds, which can remain viable for over 100 years (Ratuszniak, Sobisz, & Ratuszniak, 2007).
Flavonoid Composition
Valant-Vetschera, Wollenweber, Faure, and Gaydou (2003) investigated the exudate flavonoids of species from the Chrysanthemum complex, including Chrysanthemum segetum. This study is significant for understanding the unique chemical composition of these plants (Valant-Vetschera et al., 2003).
Distribution and Ecology
Sobisz (2010) provided detailed insights into the distribution of Chrysanthemum Segetum in Poland, contributing to our understanding of its ecological presence and spread (Sobisz, 2010).
Haploid and Doubled Haploid Characterization
Wang et al. (2014) explored the in vitro cultivation of haploid and doubled haploid Chrysanthemum morifolium plants, providing valuable insights for breeding and genetic studies (Wang et al., 2014).
Genetic and Molecular Studies
- Liu et al. (2015) conducted a whole-transcriptome analysis to identify differentially expressed genes in Chrysanthemum morifolium, offering a comprehensive view of the molecular mechanisms in flower development (Liu et al., 2015).
- Hu, Jin, and Ma (2020) identified the LEAFY gene homologue in Argyranthemum frutescens, elucidating its role in flowering time and leaf development (Hu, Jin, & Ma, 2020).
Enzymatic Activity and Composition
Stich, Halbwirth, Wurst, and Forkmann (1997) examined the enzyme activity in flower extracts of Chrysanthemum segetum, contributing to our understanding of its biochemical processes (Stich et al., 1997).
Horticultural Practices
- Gâdea, Vâtcă, and Bogdan (2011) researched the influence of growth substances on rooting cuttings of Chrysanthemum, aiding in horticultural practices (Gâdea, Vâtcă, & Bogdan, 2011).
- Pandey et al. (2018) examined the effect of bio-fertilizers and inorganic manures on the growth and flowering of Chrysanthemum grandiflora, providing insights for improved cultivation (Pandey et al., 2018).
Pest Management
Haouas et al. (2010) investigated the effects of Chrysanthemum species extracts on pest control, offering potential applications in sustainable agriculture (Haouas et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(3aR,5Z,9E,11aS)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(9-16)8-14-13(7-6-10)11(2)15(17)18-14/h5-6,9,13-14H,2-4,7-8H2,1H3/b10-6-,12-5+/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKNXVZMNZEGP-XQPVGIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CC(=CCC1)C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C[C@H]2[C@H](C/C(=C\CC1)/C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Frutescin-Chrysanthemum segetum (corn marigold) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




